REACTION_CXSMILES
|
IC.C[N:4]([CH:15]1[CH2:20][CH2:19][N:18]([C:21](=S)[NH:22][CH3:23])[CH2:17][CH2:16]1)[C:5](=O)OCC1C=CC=CC=1.C(O[CH:28](OCC)[CH2:29][NH2:30])C>CO>[CH3:5][NH:4][CH:15]1[CH2:16][CH2:17][N:18]([C:21]2[N:22]([CH3:23])[CH:28]=[CH:29][N:30]=2)[CH2:19][CH2:20]1
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
benzyl methyl(1-(methylcarbamothioyl)-piperidin-4-yl)carbamate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(C(OCC1=CC=CC=C1)=O)C1CCN(CC1)C(NC)=S
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
455 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(CN)OCC
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
WAIT
|
Details
|
was carried out for 10 h
|
Duration
|
10 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure, 2 N HCl solution (20 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried by removal of toluene by distillation
|
Type
|
CUSTOM
|
Details
|
without being purified further
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
CNC1CCN(CC1)C=1N(C=CN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |